Cas no 1019119-64-2 (1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine)

1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine is a versatile intermediate in organic synthesis, featuring both morpholine and piperidine functional groups. Its bifunctional structure enables applications in pharmaceutical and agrochemical research, particularly in the development of bioactive compounds. The compound exhibits favorable reactivity due to the nucleophilic amine group and the morpholine moiety’s electron-donating properties, facilitating modifications for targeted molecular design. Its stability under standard conditions and solubility in common organic solvents enhance its utility in multistep syntheses. This intermediate is particularly valuable in constructing complex heterocyclic frameworks, making it a useful building block for medicinal chemistry and drug discovery efforts.
1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine structure
1019119-64-2 structure
Product Name:1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine
CAS No:1019119-64-2
MF:C11H23N3O
MW:213.31982254982
CID:2138870
Update Time:2025-10-19

1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(4-morpholinyl)ethyl]-4-Piperidinamine
    • 1-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDIN-4-AMINE
    • PDULOMYBMMGZIL-UHFFFAOYSA-N
    • 4-amino-1-(2-(4-morpholinyl)ethyl)piperidine
    • 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine
    • Inchi: 1S/C11H23N3O/c12-11-1-3-13(4-2-11)5-6-14-7-9-15-10-8-14/h11H,1-10,12H2
    • InChI Key: PDULOMYBMMGZIL-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCN1CCC(CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Topological Polar Surface Area: 41.7

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Additional information on 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine

Introduction to 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine (CAS No. 1019119-64-2)

1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine, a compound with the chemical identifier CAS No. 1019119-64-2, is a significant molecule in the field of pharmaceutical research and development. This compound belongs to a class of organic molecules characterized by a piperidine ring and a morpholine side chain, which are known for their diverse biological activities. The unique structural features of this compound make it a valuable candidate for further exploration in medicinal chemistry.

The chemical structure of 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine consists of a central piperidine ring substituted with an ethyl group that is further connected to a morpholine moiety. This arrangement contributes to the compound's potential pharmacological properties, including its ability to interact with various biological targets. The presence of both piperidine and morpholine groups suggests that this molecule may exhibit properties such as receptor binding affinity, metabolic stability, and solubility, which are crucial factors in drug design.

In recent years, there has been growing interest in the development of novel compounds that incorporate both piperidine and morpholine scaffolds due to their demonstrated efficacy in various therapeutic areas. These scaffolds have been widely used in the synthesis of drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases. The structural features of 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine make it a promising candidate for further investigation in these fields.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the piperidine and morpholine moieties provides a rich chemical space for structural modifications, allowing researchers to optimize its pharmacokinetic and pharmacodynamic properties. This flexibility makes it an attractive candidate for further exploration in high-throughput screening campaigns and virtual ligand docking studies.

Recent studies have highlighted the importance of understanding the interactions between small molecules and biological targets at the molecular level. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been increasingly used to predict the binding affinities and mechanisms of action of novel compounds. The structural complexity of 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine makes it an ideal candidate for these computational studies, which can provide valuable insights into its potential biological activity.

The synthesis of 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the yield but also improve the purity of the final product, which is essential for subsequent biological evaluation.

In addition to its synthetic significance, 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine has shown promise in preclinical studies as a potential therapeutic agent. Initial experiments have demonstrated its ability to modulate various biological pathways, including those involved in neurotransmitter release and receptor signaling. These findings suggest that this compound may have therapeutic applications in conditions such as depression, anxiety disorders, and neurodegenerative diseases.

The development of novel drugs is a complex process that involves extensive characterization at multiple levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the identity and purity of 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine. These methods provide detailed information about the molecular structure and chemical properties of the compound, which are critical for understanding its behavior in biological systems.

As research in pharmaceutical chemistry continues to evolve, compounds like 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine will play an increasingly important role in drug discovery and development. The unique structural features and potential biological activities make this molecule a valuable asset in the quest for new treatments for various diseases. Further studies are warranted to fully elucidate its pharmacological profile and explore its therapeutic potential.

The future directions for research on 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine include exploring its interactions with specific biological targets using biochemical assays and cell-based models. Additionally, investigating its pharmacokinetic properties will be crucial for understanding how it behaves within the body after administration. These studies will provide essential data for designing clinical trials and evaluating its suitability as a lead compound for drug development.

In conclusion, 1-[2-(4-Morpholinyl)ethyl]-4-Piperidinamine (CAS No. 1019119-64-2) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of piperidine and morpholine moieties makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. With continued research and development, this compound has the potential to contribute to advancements in medicinal chemistry and patient care.

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